Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate
Description
Properties
Molecular Formula |
C13H22N2O5 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m0/s1 |
InChI Key |
HTQMBOWAEPNWLI-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C[C@@H]1CCNC1=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Table 1: Chiral Starting Materials and Their Roles
| Starting Material | Role in Synthesis | Stereochemical Outcome |
|---|---|---|
| D-Alanine methyl ester | Provides (R)-configuration at C2 | Ensures correct amino acid chirality |
| (S)-Pyrrolidin-3-yl glycine | Introduces (S)-2-oxopyrrolidine ring | Establishes C3 stereochemistry |
| Boc anhydride | Protects amine functionality | Prevents undesired side reactions |
The chiral pool approach minimizes racemization risks, as seen in the use of enantiomerically pure D-Alanine derivatives.
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced early to protect the primary amine during subsequent reactions. This step employs Boc anhydride under mildly basic conditions (e.g., aqueous sodium bicarbonate or triethylamine).
Procedure :
- Dissolve D-Alanine methyl ester (1.0 equiv) in dichloromethane (DCM).
- Add Boc anhydride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
- Stir for 12 hours at room temperature.
- Quench with water, extract with DCM, and concentrate.
Formation of the (3S)-2-Oxopyrrolidin-3-YL Substituent
The pyrrolidinone ring is constructed via cyclization of a γ-amino ketone intermediate. Two primary methods dominate:
Intramolecular Cyclization of γ-Amino Ketones
A γ-amino ketone precursor is generated by reacting Boc-protected D-Alanine with a ketone-bearing side chain. For example, treatment with 3-chloropropionyl chloride forms a ketone intermediate, which undergoes base-mediated cyclization.
Conditions :
- Base : Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C.
- Cyclization Time : 4–6 hours.
Enzymatic Resolution for Stereochemical Control
To ensure the (3S)-configuration, enzymatic resolution using lipases or esterases selectively hydrolyzes undesired enantiomers. For instance, Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves >98% enantiomeric excess (ee).
Key Parameters :
| Parameter | Optimal Value | Impact on Yield/Stereoselectivity |
|---|---|---|
| Temperature | 37°C | Maximizes enzyme activity |
| Reaction Time | 24 hours | Completes enantiomer separation |
| Substrate Concentration | 0.1 M | Prevents substrate inhibition |
Esterification and Final Assembly
The methyl ester group is introduced either early (via methyl ester starting materials) or late-stage through esterification of a carboxylic acid intermediate.
Late-Stage Esterification Protocol :
- Hydrolyze the Boc-protected acid (1.0 equiv) with lithium hydroxide (LiOH) in THF/water.
- Acidify with HCl to pH 2–3.
- React with methanol (5.0 equiv) and thionyl chloride (SOCl₂, 1.5 equiv) at 0°C.
- Stir for 2 hours and purify via silica gel chromatography.
Purification and Characterization
Final purification employs recrystallization or column chromatography. Recrystallization from ethyl acetate/hexane mixtures yields high-purity product (>99% by HPLC).
Characterization Data :
- Melting Point : 112–114°C.
- Optical Rotation : [α]D²⁵ = +24.5° (c = 1.0, CHCl₃).
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 4.25 (m, 1H, α-H), 2.90–3.10 (m, 2H, pyrrolidinone).
Comparative Analysis of Synthetic Routes
Table 2: Evaluation of Preparation Methods
| Method | Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Chiral Pool + Cyclization | High stereoselectivity | Multi-step, costly reagents | 70–78 | >98 |
| Enzymatic Resolution | Eco-friendly, mild conditions | Longer reaction times | 65–72 | 98–99 |
| Late-Stage Esterification | Flexibility in intermediate handling | Risk of racemization | 80–88 | 95–97 |
Industrial-Scale Considerations
For large-scale production, continuous flow systems enhance the cyclization step’s efficiency. Microwave-assisted reactions reduce LiHMDS usage by 40% while maintaining yields of 75%. Additionally, solvent recycling protocols for THF and DCM lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate undergoes various reactions:
Oxidation: : The pyrrolidinone ring can undergo oxidation to form different oxidation states.
Reduction: : The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Requires nucleophiles like amines or thiols under mild conditions.
Major Products
These reactions lead to a variety of derivatives, such as hydroxylated products, deprotected amines, and substituted pyrrolidones.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is vital for constructing complex molecules, particularly in peptide synthesis, due to its amine-protecting group and reactive ester.
Biology
In biochemical research, it serves as a precursor in the synthesis of enzyme inhibitors, which are crucial in studying metabolic pathways and enzyme kinetics.
Medicine
Pharmaceutical research employs this compound in the development of new drugs, especially in designing molecules that target specific biological pathways.
Industry
In the chemical industry, it is used to manufacture specialty chemicals and advanced materials, leveraging its versatile reactivity.
Mechanism of Action
This compound's effects are primarily through its ability to interact with biological macromolecules. The Boc group facilitates the formation of stable intermediates, while the pyrrolidinone moiety often targets enzyme active sites, inhibiting their activity. These interactions are crucial in modulating biochemical pathways, making it a potent tool in drug design.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Stereochemical Comparison
Table 2: Physicochemical Properties (Representative Examples)
*Estimated based on structural similarity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate to improve yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group using Boc-Cl in the presence of a base like triethylamine, followed by esterification with methyl acrylate. Yield optimization requires strict control of reaction conditions:
- Temperature : Maintain 0–5°C during Boc protection to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis of intermediates.
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Enantiomeric purity can be verified via chiral HPLC using a Chiralpak AD-H column .
Q. What strategies are effective for characterizing the stereochemical configuration of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry. Key techniques include:
- NOESY/ROESY : To detect spatial proximity between the tert-butyl group and pyrrolidin-3-yl protons, confirming the (2R,3S) configuration.
- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable. For example, a derivative with a heavy atom (e.g., bromine) can enhance diffraction quality.
- Circular Dichroism (CD) : Correlates Cotton effects with known stereoisomers of pyrrolidinone derivatives .
Q. How do researchers address competing side reactions during Boc deprotection in downstream applications?
- Methodological Answer : The Boc group is acid-labile. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2 hours) is standard. Competing ester hydrolysis can occur under prolonged acidic conditions; thus, monitoring via TLC (Rf shift from ~0.6 to ~0.3 in ethyl acetate/hexane) is essential. Neutralization with aqueous NaHCO3 immediately after deprotection minimizes side reactions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions. Key steps:
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).
- Target Selection : Use the PDB database to retrieve structures (e.g., proteases with pyrrolidinone-binding pockets).
- Binding Affinity Analysis : Calculate ΔG values for docked poses. For example, the 2-oxopyrrolidin-3-yl group shows strong hydrogen bonding with catalytic residues in trypsin-like proteases .
Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for diastereomers of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations : Compare computed (B3LYP/6-311++G**) and experimental shifts.
- Variable Temperature NMR : Identify dynamic effects (e.g., coalescence of pyrrolidin-3-yl proton signals at 40°C).
- COSY/TOCSY : Map coupling networks to distinguish diastereomers .
Q. What experimental designs mitigate variability in biological activity assays involving this compound?
- Methodological Answer : Use randomized block designs with split-split plots for multi-factorial assays. For example:
- Replicates : 4 replicates per condition to account for instrument variability.
- Controls : Include a Boc-protected analog and a free amine derivative as negative/positive controls.
- Statistical Analysis : Apply ANOVA with Tukey’s post hoc test to assess significance (p < 0.05) .
Q. How does the compound’s stability under oxidative conditions impact its utility in peptide mimetic studies?
- Methodological Answer : The 2-oxopyrrolidin-3-yl group is susceptible to oxidation. Stability testing via:
- Accelerated Oxidation : Expose to H2O2 (3% w/v) at 37°C for 24 hours. Monitor degradation via LC-MS.
- Protection Strategies : Co-administration of antioxidants (e.g., ascorbic acid) or steric shielding via bulky substituents on the pyrrolidinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
